Product packaging for 2,3-Dihydrofarnesol(Cat. No.:)

2,3-Dihydrofarnesol

Cat. No.: B1256487
M. Wt: 224.38 g/mol
InChI Key: OOOOFOPLSIWRAR-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrofarnesol (CAS 51411-24-6), a sesquiterpenoid of the farnesane type, is a compound of significant interest in both industrial and ecological research . It is characterized as a colorless to pale yellow clear liquid with a density of 0.867-0.873 g/cm³ at 20 °C and a high boiling point of 301-302 °C . Its primary application is in the flavor and fragrance industry, where it is valued for its delicate yet substantive floral aroma, presenting notes of muguet (lily of the valley), magnolia, linden flower, and green, fruity undertones . It is approved as a flavoring agent by FEMA (FEMA No. 4031) and JECFA . Beyond its organoleptic properties, this compound serves as a critical starting material or intermediate in organic synthesis. For instance, it is a key precursor in the production of its corresponding aldehyde, 2,3-Dihydrofarnesal, which is also a valuable fragrance material . Research into the stereochemistry of these compounds has revealed that high optical purity, particularly of the (3S)-(6E)-isomer, can impart a superior, long-lasting muguet-like floral fragrance in perfume compositions . In ecological and entomological research, this compound and its related acid have been identified as pheromone components or marking perfumes in various Hymenoptera species, such as bumblebees (Bombus spp.) and the European beewolf (Philanthus triangulum) . This makes it a vital reference standard for studies in chemical ecology and insect behavior. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate care, noting its flash point of 104.4 °C (220 °F) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O B1256487 2,3-Dihydrofarnesol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

(6Z)-3,7,11-trimethyldodeca-6,10-dien-1-ol

InChI

InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3/b14-9-

InChI Key

OOOOFOPLSIWRAR-ZROIWOOFSA-N

Isomeric SMILES

CC(CC/C=C(/C)\CCC=C(C)C)CCO

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)CCO

density

0.867-0.873

physical_description

Colourless to pale yellow liquid;  Floral, fruity aroma

solubility

Insoluble in water;  soluble in DMSO and acetone
Soluble (in ethanol)

Synonyms

2,3-dihydrofarnesol

Origin of Product

United States

Chemical Synthesis and Derivatization of 2,3 Dihydrofarnesol

Established Synthetic Routes for 2,3-Dihydrofarnesol

Synthetic strategies for this compound encompass total chemical synthesis and semi-synthetic transformations from readily available precursors.

Total Chemical Synthesis Strategies

While the provided search results primarily focus on semi-synthetic approaches starting from farnesol (B120207), total synthesis of sesquiterpenes like farnesol and its derivatives can involve multi-step reactions starting from simpler building blocks. These strategies often employ various carbon-carbon bond formation reactions and functional group interconversions to construct the complex acyclic sesquiterpene backbone. Although specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the synthesis of related complex molecules like chatancin (B1244852) has utilized (S)-2,3-dihydrofarnesol as a starting material, implying established methods for its preparation. bc.edu

Enantioselective Synthesis Methodologies

Enantioselective synthesis is critical for obtaining specific stereoisomers of this compound, which can exhibit different biological activities. This compound has one asymmetric carbon, leading to (3S) and (3R) isomers, in addition to geometric isomers (6E and 6Z) due to the double bond. google.com

Asymmetric hydrogenation is a prominent method for the enantioselective synthesis of this compound. This approach typically involves the hydrogenation of farnesol (specifically, the double bond at the 2,3 position) in the presence of a chiral catalyst.

Research has demonstrated the synthesis of optically active 6E-2,3-dihydrofarnesol through the enantioselective hydrogenation of commercially available (E,E)-farnesol. oup.comoup.com This reaction is carried out under hydrogen pressure using specific chiral catalysts. oup.comoup.com

Chiral catalysts, particularly ruthenium-based complexes, have been successfully employed in the asymmetric hydrogenation of farnesol to yield enantiomerically enriched this compound. google.comgoogle.comnih.gov

One reported method utilizes a Noyori-type catalyst, specifically a bis(diphenylphosphino)binaphthyl (BINAP)-type ruthenium(II) chloride complex. oup.comoup.com Using chloro(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthylruthenium(II) chloride or its (R)-enantiomer as the catalyst allows for the synthesis of the corresponding (S)- or (R)-enantiomer of 6E-2,3-dihydrofarnesol. oup.comoup.com Reaction conditions have involved hydrogen pressure (e.g., 170 bar) in methanol (B129727) at room temperature, yielding chemically pure compounds with high enantiomeric purity (98–99% ee). oup.comoup.com

Another example involves the asymmetric hydrogenation of (2E,6E)-farnesol using optically active ruthenium-BINAP catalysts like Ru2Cl4((S)-T-BINAP)2NEt3 or Ru2Cl4((R)-T-BINAP)2NEt3 to synthesize optically active (+)-(3R)-(6E)-2,3-dihydrofarnesol and (-)-(3S)-(6E)-2,3-dihydrofarnesol, respectively. google.comgoogle.com

Table 1 summarizes some reported enantioselective hydrogenation methods:

Starting MaterialCatalystConditionsProduct EnantiomerYield (%)Enantiomeric Purity (% ee)Reference
(E,E)-FarnesolChloro(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthylRu(II)ClH2 (170 bar), Methanol, Room Temp., 2 h(3S,6E)-2,3-Dihydrofarnesol96-9898-99 oup.comoup.com
(E,E)-FarnesolChloro(R)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthylRu(II)ClH2 (170 bar), Methanol, Room Temp., 2 h(3R,6E)-2,3-Dihydrofarnesol96-9898-99 oup.comoup.com
(2E,6E)-FarnesolRu2Cl4((S)-T-BINAP)2NEt3Asymmetric hydrogenation conditions(+)-(3R)-(6E)-2,3-Dihydrofarnesol-- google.comgoogle.com
(2E,6E)-FarnesolRu2Cl4((R)-T-BINAP)2NEt3Asymmetric hydrogenation conditions(-)-(3S)-(6E)-2,3-Dihydrofarnesol-- google.comgoogle.com
(E,E)-FarnesolRu{(R)-tol-binap}2H2 (35 bar), Degassed MeOH(S,E)-2,3-Dihydrofarnesol9690 (calculated) nih.gov
(E,E)-FarnesolRu{(S)-tol-binap}2H2 (35 bar), Degassed MeOH(R,E)-2,3-Dihydrofarnesol89- nih.gov
Asymmetric Hydrogenation Approaches

Semi-synthetic Transformations from Precursor Compounds

A common semi-synthetic route to this compound involves the selective hydrogenation of farnesol. ontosight.ai Farnesol is a naturally occurring acyclic sesquiterpene alcohol with three double bonds. Selective reduction of the double bond between the 2 and 3 positions of farnesol yields this compound.

Catalytic hydrogenation using supported metal catalysts like Ru-carbon has been reported for the synthesis of (6E)-2,3-dihydrofarnesol from transfarnesol ((2E,6E)-form primarily). google.comepo.org For instance, hydrogenation of transfarnesol with 5% Ru-carbon under hydrogen pressure at elevated temperatures (e.g., 120 °C) can achieve complete conversion. epo.org The resulting product can be a mixture of (6E) and (6Z) isomers, depending on the stereochemistry of the starting farnesol and the reaction conditions. epo.org

Enzymatic reduction of farnesol is also mentioned as a method for synthesizing this compound. ontosight.ai This biological approach utilizes enzymes to selectively reduce the double bond.

Synthesis of Analogs and Structurally Related Derivatives

The hydroxyl group and the remaining double bonds in this compound provide opportunities for derivatization and the synthesis of analogs. These modifications can lead to compounds with altered chemical and biological properties.

Oxidation of the alcohol moiety of this compound can yield the corresponding aldehyde, 2,3-dihydrofarnesal (B13422892). google.comgoogle.com This transformation can be achieved using oxidizing agents such as tetrapropylammonium (B79313) perruthenate (TPAP) in the presence of a co-oxidant like 4-methylmorpholine (B44366) N-oxide (NMO). google.com

Other potential chemical reactions of this compound, typical of alcohols and terpenoids, include esterification of the hydroxyl group with carboxylic acids and dehydration to form cyclic or other unsaturated derivatives. smolecule.com

Structurally related derivatives of this compound have been identified and synthesized. For example, novel this compound derivatives, including diols and triols, were synthesized from racemic (E)-2,3-dihydrofarnesol via epoxidation followed by reduction. acs.orgnih.gov This involved reacting this compound with hydrogen peroxide in the presence of a methyltrioxorhenium (MTO) catalyst, followed by reduction with lithium aluminum hydride (LiAlH4). acs.org This synthetic route provided compounds such as 3,7,11-trimethyl-10-dodecen-1,7-diol, (E)-3,7,11-trimethyl-6-dodecen-1,11-diol, and 3,7,11-trimethyl-1,7,11-dodecanetriol. acs.org

Furthermore, 2,3-dihydrofarnesyl esters with various fatty acid moieties have been identified in natural sources, suggesting that esterification is a relevant transformation for this compound. researchgate.net

Strategies for Modifying the Carbon Skeleton

While this compound is itself a product of carbon skeleton modification (specifically, the reduction of a double bond in farnesol) ontosight.ai, detailed research findings on strategies for further modifying the carbon skeleton of this compound beyond typical terpenoid reactions are not extensively reported in the search results. General chemical reactions characteristic of alcohols and terpenoids, such as dehydration, could potentially lead to changes in the carbon skeleton, for example, through cyclization to form cyclic compounds or rearrangement to other unsaturated derivatives smolecule.com. However, specific methodologies and detailed studies focused solely on altering the carbon framework of this compound were not prominently featured in the retrieved literature.

Derivatization at the Hydroxyl Group

The primary alcohol functional group in this compound provides a site for derivatization. Esterification, the reaction of the hydroxyl group with carboxylic acids to form esters, is a typical reaction for alcohols and terpenoids like this compound smolecule.com. A specific example of such derivatization found in the literature is the preparation of 2,3-dihydrofarnesyl acetate (B1210297) kuleuven.be. This type of modification can alter the compound's physical properties, stability, and potentially its biological activity or香气 characteristics.

Exploration of Stereoisomers and Their Preparation

This compound possesses one asymmetric carbon center google.comgoogle.com. Additionally, it exhibits geometric isomerism (cis-trans isomerism) at the remaining double bond, leading to (6E) and (6Z) isomers google.comgoogle.com. The combination of the asymmetric carbon and the geometric isomerism results in four possible optical isomers google.comgoogle.com.

Specific stereoisomers that have been explored include (3R,6E)-2,3-dihydrofarnesol and (3S,6E)-2,3-dihydrofarnesol oup.comresearchgate.netgoogle.comgoogle.comepo.orgnih.govlookchem.com. Racemic this compound, a mixture of enantiomers, can be synthesized umons.ac.be. One method for preparing racemic this compound involves the reduction of racemic 2,3-dihydrofarnesal using lithium aluminum hydride (LiAlH₄) umons.ac.be.

The preparation of enantiomerically enriched this compound has been achieved through enantioselective hydrogenation of (E,E)-farnesol oup.comresearchgate.net. Studies have utilized chiral catalysts, such as Noyori-type catalysts based on bis(diphenylphosphino)binaphthyl ligands, to induce asymmetry during the hydrogenation process oup.comresearchgate.net. For instance, the synthesis of optically active 6E-2,3-dihydrofarnesol has been reported using such methods oup.comresearchgate.net.

Analytical techniques like enantioselective gas chromatography are crucial for separating and analyzing the different stereoisomers umons.ac.beoup.comresearchgate.net. Modified cyclodextrin (B1172386) stationary phases have proven suitable for the separation of 6E-2,3-dihydrofarnesol enantiomers oup.comresearchgate.net. Research has detailed the elution order of the (R) and (S) enantiomers on specific chiral columns and reported separation factors oup.comresearchgate.net.

Naturally occurring this compound can also exhibit specific stereochemistry. For example, Candida albicans has been shown to release stereochemically pure (3R,6E)-2,3-dihydrofarnesol oup.comresearchgate.net. Synthetic routes have been developed to produce specific enantiomers with high chemical and optical purity. The synthesis of (3S)-(6E)-2,3-dihydrofarnesol with reported purity levels and optical rotation has been described google.comgoogle.com. Similarly, the synthesis of (3R)-2,3-dihydrofarnesal via asymmetric hydrogenation of (2E,6E)-farnesal is a known preparation method for a precursor to the alcohol google.comgoogle.com.

The exploration and preparation of specific stereoisomers are important as different enantiomers can exhibit distinct biological activities and olfactory properties epo.org.

Here is a summary of some reported data related to the synthesis and properties of this compound stereoisomers:

CompoundPreparation MethodReported Purity (Chemical)Reported Purity (Optical)Optical Rotation ([α]D)Reference
Racemic this compoundReduction of racemic 2,3-dihydrofarnesal with LiAlH₄Not specifiedRacemicNot applicable umons.ac.be
(3R,6E)-2,3-dihydrofarnesolReleased by Candida albicansStereochemically pureStereochemically pureNot specified oup.comresearchgate.net
(3S,6E)-2,3-dihydrofarnesolEnantioselective hydrogenation of (E,E)-farnesol (using (S)-catalyst)96-98% yields reported98-99% ee reportedNot specified oup.comresearchgate.net
(3R,6E)-2,3-dihydrofarnesolEnantioselective hydrogenation of (E,E)-farnesol (using (R)-catalyst)96-98% yields reported98-99% ee reportedNot specified oup.comresearchgate.net
(3S)-(6E)-2,3-dihydrofarnesolSpecific synthesis method involving hydrogenation96% google.comgoogle.com, 99%+ epo.org90% ee epo.org-4.00° (C=20, chloroform) google.comgoogle.com google.comgoogle.comepo.org
(3R)-(6E)-2,3-dihydrofarnesolSpecific synthesis method (derived from (3R)-(6E)-2,3-dihydrofarnesol precursor)98% (of dihydrofarnesal)86% ee (of dihydrofarnesal)Not specified google.com

Table: Properties of (±)-2,3-dihydrofarnesol thegoodscentscompany.com

PropertyValueTemperature (°C)
Specific Gravity0.86700 to 0.8730020.00
Refractive Index1.47100 to 1.4770020.00
Flash Point104.44 (220.00 °F TCC)-

Biosynthesis and Metabolic Pathways of 2,3 Dihydrofarnesol

Origins from the Isoprenoid Biosynthetic Pathway

All terpenoids, including 2,3-dihydrofarnesol, originate from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net These precursors are synthesized through one of two primary pathways: the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. beilstein-journals.orgmdpi.com While different organisms may utilize one or both, the MVA pathway, typically occurring in the cytoplasm, is the principal route for sesquiterpenoid synthesis. mdpi.comresearchgate.net

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by a series of enzymatic reactions to produce IPP, which can be isomerized to DMAPP. A key regulatory point in this pathway is the enzyme HMG-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonic acid and is often considered a rate-limiting step. mdpi.comucanr.edu The expression of MVA pathway genes, including HMGR, has been found to be high in the pheromone-producing glands of bumblebees that synthesize this compound, indicating this pathway's direct involvement. biorxiv.org

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

Enzyme Abbreviation Function
Acetoacetyl-CoA thiolase AACT Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. researchgate.net
3-hydroxy-3-methylglutaryl-CoA synthase HMGS Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. researchgate.net
3-hydroxy-3-methylglutaryl-CoA reductase HMGR Reduces HMG-CoA to mevalonate; a key rate-limiting enzyme. researchgate.netmdpi.com
Mevalonate kinase MK Phosphorylates mevalonate to form mevalonate-5-phosphate. researchgate.net
Phosphomevalonate kinase PMK Phosphorylates mevalonate-5-phosphate to form mevalonate-5-diphosphate. researchgate.net
Mevalonate-5-diphosphate decarboxylase MDD Decarboxylates and dehydrates mevalonate-5-diphosphate to yield IPP. researchgate.net

Farnesyl pyrophosphate (FPP) is the central C15 intermediate for all sesquiterpenoid biosynthesis. nih.govresearchgate.net It is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS). nih.gov FPP serves as the direct precursor to a vast array of sesquiterpene scaffolds. researchgate.net

For the biosynthesis of acyclic alcohols like this compound, the pathway is believed to proceed via the dephosphorylation of FPP to its corresponding alcohol, farnesol (B120207). This hydrolysis step is a crucial diversion from cyclization reactions. The resulting farnesol then undergoes further enzymatic modification to yield this compound.

Mevalonate Pathway Precursors and Enzymes

Enzymatic Conversions and Reduction Mechanisms

The defining step in the formation of this compound from its immediate precursor, farnesol, is the saturation of the double bond at the C2-C3 position. This reaction is catalyzed by specific reductase enzymes.

The conversion of farnesol to this compound is an enzymatic reduction. In organisms such as bumblebees, this step is catalyzed by a highly selective oxidoreductase. This enzyme facilitates the enantioselective reduction of the C2-C3 double bond of farnesol, leading to the formation of a specific stereoisomer, (S)-2,3-dihydrofarnesol. The presence of 2,3-dihydrofarnesal (B13422892) alongside this compound in some natural sources suggests a close biosynthetic link, likely involving farnesol dehydrogenase or related oxidoreductase enzymes that can interconvert the alcohol and aldehyde forms. biorxiv.orgsmolecule.com In the fungus Candida albicans, this compound has also been identified as a metabolite derived from farnesol, indicating the presence of fungal enzymes capable of this specific reduction. mdpi.comnih.gov

Table 2: Proposed Enzymatic Steps from FPP to this compound

Precursor Enzyme Class Product Description
Farnesyl Pyrophosphate (FPP) Phosphatase Farnesol Hydrolysis of the pyrophosphate group.

The enzymes involved in the final steps of this compound biosynthesis exhibit significant specificity. Research on bumblebee marking pheromones has shown that the this compound produced is enantiomerically pure (S)-enantiomer. This finding strongly implies that the oxidoreductase responsible for the reduction of the C2-C3 double bond is highly stereoselective, acting only on the farnesol precursor to produce a single chiral outcome. The presence of only one enantiomer suggests that the enzyme system is finely tuned and not a general, non-specific reductase. This specificity ensures the production of a biologically precise signaling molecule in the context of pheromones.

Reductases Involved in Double Bond Saturation

Intracellular Metabolism and Turnover in Producing Organisms

Once synthesized, the metabolic fate of this compound varies depending on the organism.

Insects: In several bumblebee species, (S)-2,3-dihydrofarnesol is a major component of the male marking pheromone, synthesized de novo in the labial glands and subsequently secreted to attract mates. biorxiv.orgresearchgate.net

Mammals: The compound has been identified in the temporal gland secretions of African elephants, where it is part of a complex mixture of semiochemicals. researchgate.net

Reptiles: In the brown caiman, this compound and a variety of its esters are found in paracloacal gland secretions, indicating further metabolic processing via esterification after its initial synthesis. researchgate.net

Fungi: In the fungus Candida albicans, this compound is considered a metabolite of farnesol. mdpi.com The conversion of farnesol, a potent quorum-sensing molecule, to the comparatively inactive this compound may represent a form of metabolic turnover or a self-regulatory mechanism to attenuate farnesol-based signaling. nih.govunl.edubiorxiv.org

This demonstrates that this compound can be an end-product destined for secretion or an intermediate in a metabolic pathway for signal deactivation or further modification.

Table of Mentioned Compounds

Compound Name
2,3-Dihydrofarnesal
This compound
Acetoacetyl-CoA
Acetyl-CoA
Dimethylallyl pyrophosphate (DMAPP)
Farnesol
Farnesyl pyrophosphate (FPP)
HMG-CoA
Isopentenyl pyrophosphate (IPP)
Mevalonic acid
Mevalonate-5-diphosphate

Pathways for Catabolism and Degradation

The complete catabolic and degradation pathways of this compound are not yet fully elucidated in the scientific literature. However, research into related compounds, particularly its precursor farnesol, provides insights into its metabolic fate. In the fungus Candida albicans, the disappearance of farnesol from cultures over time is hypothesized to be due to enzymatic conversion to other molecules, such as this compound, rather than simple evaporation. nih.govbiorxiv.orgresearchgate.net This conversion represents a form of biological modification or turnover.

Once formed, this compound, as a sesquiterpenoid alcohol, is susceptible to further enzymatic reactions. A primary metabolic reaction is oxidation, where the alcohol group is converted into an aldehyde, forming 2,3-dihydrofarnesal. smolecule.com Other potential reactions typical for alcohols include esterification, where the hydroxyl group reacts with carboxylic acids to form esters, and dehydration, which could lead to the formation of cyclic or other unsaturated derivatives. smolecule.com

The degradation of terpenoids in plants can also occur through pathways like the lipoxygenase (LOX) pathway, which catabolizes fatty acids and can lead to the production of various aromatic compounds. frontiersin.org While not directly documented for this compound, such pathways represent potential routes for the breakdown of sesquiterpenoid structures in biological systems.

Interconversion with Related Sesquiterpenoids (e.g., Farnesol, Farnesal)

This compound is intrinsically linked to other C15 sesquiterpenoids through a series of enzymatic conversions. Its primary metabolic relationship is with farnesol and farnesal (B56415).

Derivation from Farnesol: this compound is a derivative of the more widely known sesquiterpene alcohol, farnesol. ontosight.ai The conversion involves the enzymatic reduction of a double bond in the farnesol molecule. ontosight.ai This modification alters the chemical and biological properties of the compound. ontosight.ai In the fungus Candida albicans, this conversion is considered a potential mechanism for regulating the levels of farnesol, a quorum-sensing molecule. nih.govbiorxiv.org Notably, this compound shows significantly reduced biological activity in blocking fungal hyphal development compared to farnesol. nih.govbiorxiv.org

Oxidation to Farnesal Derivatives: Like its precursor, this compound can be oxidized. The alcohol functional group can be oxidized to form the corresponding aldehyde, 2,3-dihydrofarnesal. smolecule.com A similar oxidation process converts farnesol into farnesal. acs.org This interconversion between alcohol and aldehyde forms is a common metabolic step for terpenoids.

The following table summarizes the key interconversions involving this compound.

Table 1: Interconversion of this compound
Starting Compound Reaction Product Organism/Context Reference(s)
Farnesol Enzymatic Reduction This compound Candida albicans nih.govbiorxiv.orgontosight.ai
This compound Oxidation 2,3-Dihydrofarnesal General chemical reaction smolecule.com
Farnesol Oxidation Farnesal Chemical synthesis acs.org

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of this compound, like other sesquiterpenoids, is under tight genetic and transcriptional control. It is synthesized via the mevalonate (MVA) pathway, which produces the universal C15 precursor, farnesyl pyrophosphate (FPP). scielo.brmdpi.com The regulation primarily occurs at the level of gene expression for the enzymes within this pathway and the downstream modifying enzymes, such as terpene synthases and dehydrogenases.

Regulation in Insects: Studies in bumblebees (Bombus sp.) highlight caste-specific regulation of terpene biosynthesis. In Bombus impatiens, genes of the isoprenoid/mevalonate pathway, including the rate-limiting enzyme HMG-CoA reductase (HMGR), are highly expressed in gynes (virgin queens), which produce significant amounts of terpenes. scienceopen.comnih.gov Furthermore, the expression of farnesol dehydrogenase genes, which would be involved in the final steps of forming farnesol or its derivatives, was found to be highest in queens. scienceopen.com This indicates that the biosynthesis of isoprenoids like this compound is regulated at the transcriptional level and is linked to the social and reproductive status of the insect. nih.govresearchgate.net

Regulation in Fungi: In fungi, the regulation of sesquiterpenoid biosynthesis is also complex. A comparative transcriptome analysis in Trichoderma longibrachiatum identified several differentially expressed genes in the MVA pathway, including farnesyl diphosphate (B83284) synthase, linked to the production of sesquiterpene alkaloids. frontiersin.org In Candida albicans, a screen of transcription regulator knockout mutants identified several transcription factors that influence the accumulation of farnesol. nih.govbiorxiv.org For instance, mutants for ahr1 and swi4 were found to be farnesol overproducers. biorxiv.org While these studies focus on farnesol, the findings are directly relevant to this compound, as its synthesis is dependent on the availability of farnesol.

Key Transcription Factor Families: Across different organisms, several families of transcription factors (TFs) have been identified as key regulators of sesquiterpenoid biosynthesis. These TFs bind to the promoter regions of biosynthetic genes, thereby activating or repressing their transcription.

The table below lists major transcription factor families implicated in the regulation of sesquiterpenoid biosynthesis.

Table 2: Transcription Factor Families Regulating Sesquiterpenoid Biosynthesis
Transcription Factor Family Role in Regulation Organism/Context Reference(s)
bHLH (basic Helix-Loop-Helix) Co-expressed with genes for sesquiterpene biosynthesis, suggesting a critical regulatory role. Plants (Aquilaria sinensis), Stem-chicory frontiersin.orgfrontiersin.orgnih.gov
MYB Correlated with the expression of sesquiterpene synthase genes. Stem-chicory, Plants (Dendrobium nobile) scielo.brfrontiersin.orgfrontiersin.org
WRKY Expression levels correlated with sesquiterpenoid biosynthetic genes. Plants (Aquilaria sinensis) nih.gov
AP2/ERF (APETALA2/Ethylene Responsive Factor) Implicated in regulating terpene synthase genes. Stem-chicory, Plants scielo.brfrontiersin.org
bZIP (basic Leucine Zipper) Co-expressed with key genes in the mevalonate pathway. Plants scielo.brnih.gov
Zn-Clus (Zinc Cluster) Found to be differentially expressed in fungal strains with varying sesquiterpene production. Fungi (Trichoderma longibrachiatum) frontiersin.org

This evidence collectively demonstrates that the production of this compound is not constitutive but is instead a highly regulated process, controlled at the genetic level by a network of transcription factors that respond to developmental and environmental cues. scielo.brnih.gov

Biological Roles and Mechanisms of Action of 2,3 Dihydrofarnesol

Role as a Semiochemical in Interspecies Communication

2,3-Dihydrofarnesol, a sesquiterpene alcohol, functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. ontosight.ai Its activity spans across different biological kingdoms, playing a significant role in the life cycles of insects, mammals, and microbes.

In the insect world, this compound is a key component of pheromonal signaling, influencing social and reproductive behaviors.

This compound is a well-documented component of the male marking pheromones in several species of Hymenoptera, particularly bumblebees. umons.ac.be Males of species such as the buff-tailed bumblebee, Bombus terrestris, use cephalic labial gland (CLG) secretions to mark flight paths. pherobase.comatlashymenoptera.net These scent marks attract virgin queens for mating. atlashymenoptera.net

Research has shown that the chemical composition of these secretions changes with the male's age, affecting their attractiveness. atlashymenoptera.netuliege.be Virgin queens of B. terrestris show a strong attraction to secretions that have high concentrations of this compound. atlashymenoptera.netuliege.be In many bumblebee species, the biologically active form is the pure (–)-(S)-enantiomer of this compound. umons.ac.be This specific stereoisomer is the main component of the B. terrestris marking pheromone and has been identified in the labial glands of at least six other bumblebee and cuckoo bumblebee species. umons.ac.be In some species, like Bombus huntii, trans-2,3-dihydrofarnesol is the dominating compound in the marking secretion. nih.gov

Table 1: Role of this compound in Select Bumblebee Species

Species Role of this compound in Male Labial Gland Secretion
Bombus terrestris Main component of marking pheromone, attracts virgin queens. umons.ac.bepherobase.comatlashymenoptera.net
Bombus huntii Dominating compound in marking secretion. nih.gov
Bombus jonellus Major component (84%). umons.ac.be
Bombus impatiens Major component (61%). umons.ac.be
Bombus lucorum Minor component (0.02%). umons.ac.be
Bombus pratorum Present. umons.ac.be
Bombus pyrenaeus Minor component (0.3%). umons.ac.be

The pheromonal effect of this compound is mediated through the olfactory systems of insects. Insects possess dedicated olfactory receptors tuned to detect specific volatile compounds that signal suitable food or mates. asm.org In the case of B. terrestris, the (S)-2,3-dihydrofarnesol enantiomer has been shown to elicit electrophysiological responses from the antennae of females, indicating the presence of corresponding olfactory receptor neurons. umons.ac.be While many insect-associated microbes like yeasts emit a variety of volatile organic compounds that attract insects, the specific detection of this compound is crucial for the mating behavior in species that use it as a pheromone. asm.orgresearchgate.net

The role of this compound as a semiochemical extends to vertebrates. It has been identified, along with other related sesquiterpenes, in the temporal gland secretions (TGS) of both male and female African elephants (Loxodonta africana). umons.ac.bewku.eduacs.org The temporal gland is believed to play a role in chemical communication among these animals. umons.ac.be

While it is established that the farnesol (B120207) family of compounds are frequently occurring secondary metabolites in elephant TGS, the precise signaling function of this compound has not yet been conclusively determined. wku.eduacs.orgnih.gov Researchers have also identified new derivatives of this compound in TGS, further suggesting its importance in the complex chemical signaling system of African elephants. acs.orgnih.govacs.org

Beyond the animal kingdom, this compound is involved in microbial communication. It acts as a signaling molecule, influencing the collective behavior of microbial communities through a process known as quorum sensing. ontosight.aiebi.ac.uk This compound has been identified as a volatile organic compound released by fungi, such as Candida albicans. researchgate.netmdpi.com

In Candida, this compound is produced alongside farnesol, a well-known quorum-sensing molecule that regulates the fungus's transition between yeast and hyphal forms and impacts biofilm development. mdpi.commdpi.comasm.org The presence of sesquiterpenes like this compound can be a distinguishing feature of the volatile profile of C. albicans compared to other related species. mdpi.commdpi.com

This compound also functions as a signaling molecule in bacteria, where it can influence behaviors such as the formation of biofilms. ontosight.ai This role has been noted particularly in the context of Pseudomonas aeruginosa, a bacterium known for its ability to form robust biofilms that contribute to persistent infections. ontosight.ainih.gov While the related molecule farnesol has been more extensively studied for its ability to inhibit and disrupt P. aeruginosa biofilms, this compound is recognized as part of the chemical signaling landscape that can modulate these complex microbial communities. ontosight.airesearchgate.netmdpi.com

Microbial Communication and Quorum Sensing

Inter-fungal Communication and Interference (e.g., Candida albicans)

Research has revealed that the fungus Candida albicans releases volatile compounds that can inhibit the growth of dermatophytes, fungi that commonly inhabit the skin. nih.govoup.com Through in vitro screening tests, it was discovered that C. albicans produces a variety of volatile substances, with stereochemically pure (3R,6E)-2,3-dihydrofarnesol (R-DHF) and (2E,6E)-farnesol being primary components. nih.govoup.com This suggests a potential mechanism of fungal interference, where one species releases chemical signals to suppress the growth of competing fungi in a shared environment. nih.govoup.com

While farnesol is a recognized semiochemical of C. albicans with known effects on other microorganisms, the role of this compound in this inter-fungal communication is a more recent discovery. nih.govoup.com The in situ relevance of this compound in these interactions is still under investigation, but its presence as a volatile organic compound produced by C. albicans points to its potential significance in microbial ecology. nih.govoup.com Interestingly, some studies have noted that while farnesol inhibits the yeast-to-hypha transition in C. albicans, this compound is largely inactive in this regard. unl.edu

Cellular and Molecular Mechanisms in Non-Human Organisms

The biological activity of this compound extends beyond inter-fungal communication, demonstrating notable effects on the growth and morphology of various microorganisms.

Effects on Microbial Growth and Morphology

Synthetic versions of both enantiomers of this compound, (3R,6E)-2,3-dihydrofarnesol (R-DHF) and (3S,6E)-2,3-dihydrofarnesol (S-DHF), have demonstrated significant, concentration-dependent inhibitory effects on the growth of several dermatophytes. nih.govoup.com These include Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, and Epidermophyton floccosum. nih.govoup.com

The inhibitory effects of these compounds were observed in microtiter-plate assays conducted over 62 hours. nih.gov In general, the (S)-enantiomer (S-DHF) and farnesol exhibited more potent inhibitory effects than the (R)-enantiomer (R-DHF). oup.com The susceptibility to these compounds varied among the tested dermatophyte species, with E. floccosum being the most susceptible, followed by T. mentagrophytes, T. rubrum, and M. canis. oup.com

Notably, the antifungal activity of this compound has been shown to be comparable or even superior to that of the conventional antifungal drug fluconazole (B54011) in some instances. nih.govoup.com For example, E. floccosum was completely inhibited by 12.5 µg/ml of this compound, a level of suppression that required 50 µg/ml of fluconazole. nih.govoup.com Furthermore, S-DHF was found to be more active against T. rubrum than fluconazole. nih.govoup.com

Table 1: Antifungal Activity of this compound Enantiomers Against Dermatophytes

CompoundTarget OrganismObserved Effect
(3R,6E)-2,3-dihydrofarnesol (R-DHF)T. rubrum, T. mentagrophytes, M. canis, E. floccosumSignificant, concentration-dependent growth inhibition. nih.govoup.comoup.com
(3S,6E)-2,3-dihydrofarnesol (S-DHF)T. rubrum, T. mentagrophytes, M. canis, E. floccosumSignificant, concentration-dependent growth inhibition; generally stronger than R-DHF. nih.govoup.comoup.com

This table is interactive. Click on the headers to sort the data.

Beyond its effects on fungi, this compound has been suggested to possess broader antimicrobial properties. ontosight.ai In some bacteria, it is believed to function as a signaling molecule, potentially influencing behaviors like biofilm formation and the production of virulence factors. ontosight.ai This has been a particular area of study in the context of Pseudomonas aeruginosa. ontosight.ai

Antifungal Activities Against Dermatophytes

Modulation of Cellular Processes (e.g., stress response, differentiation)

The influence of farnesol, a closely related compound, on cellular processes in Candida albicans is well-documented, affecting morphology, stress response, and pathogenicity. nih.gov While specific research on the direct modulation of cellular processes like stress response and differentiation by this compound is less extensive, its structural similarity to farnesol suggests potential involvement in similar pathways.

Structure-Activity Relationships in Biological Assays

The differing antifungal potencies of the (R) and (S) enantiomers of this compound highlight the importance of stereochemistry in its biological activity. oup.com The observation that S-DHF generally exhibits stronger inhibitory effects against dermatophytes than R-DHF points to a specific interaction with cellular targets where the three-dimensional arrangement of the molecule is crucial. oup.com

Furthermore, structure-activity studies on farnesol analogs have provided insights that may be relevant to this compound. For instance, modifications to the farnesyl chain of farnesol pyrophosphate can completely alter its ability to serve as a substrate for protein farnesylation, a key cellular process. asm.org This suggests that the structural integrity of the terpenoid backbone is critical for its biological function.

Enantioselective Biological Activities and Receptor Interactions

This compound, a chiral molecule, exists as two distinct enantiomers, (S)- and (R)-2,3-dihydrofarnesol. Research has demonstrated that these stereoisomers can elicit different biological responses, a phenomenon known as enantioselectivity. This specificity is rooted in the chiral nature of biological receptors, which interact differently with each enantiomer.

In the fungal kingdom, studies on Candida albicans have shown that the fungus releases stereochemically pure (3R,6E)-2,3-dihydrofarnesol (R-DHF). oup.comoup.comresearchgate.net When the biological activities of both enantiomers were tested against various dermatophytes, significant, concentration-dependent, and sometimes species-specific inhibitory effects were observed. oup.comresearchgate.net Notably, in tests against Trichophyton rubrum, the synthetic (3S,6E)-2,3-dihydrofarnesol (S-DHF) was found to be more active than the naturally produced R-DHF and even the antifungal drug fluconazole. oup.comresearchgate.net

In the context of insect chemical communication, enantioselectivity is crucial. The male marking pheromones of several bumblebee species, including Bombus terrestris, B. lucorum, and B. impatiens, contain pure (–)-S-enantiomers of this compound. umons.ac.be Electrophysiological studies have confirmed that these specific enantiomers interact with antennal receptors. The antennae of female B. terrestris respond to (S)-2,3-dihydrofarnesol, which is a major component of the male's pheromone blend used to attract mates. umons.ac.beresearchgate.net Similarly, in the deceit-pollinated orchid Orchis pauciflora, it is the (S)-isomer of (E)-2,3-dihydrofarnesol that is present in the floral scent and is primarily responsible for activating the antennal receptors of its bumblebee pollinators. researchgate.net

Sensory perception also demonstrates enantioselectivity. A comparison of the fragrances of the two enantiomers revealed that (3S)-(6E)-2,3-dihydrofarnesol possesses a strong, long-lasting, and clean floral scent reminiscent of cyclamen. epo.org In contrast, the (3R)-(6E) enantiomer has a weak fragrance with a non-floral, somewhat metallic, and balsamic character, giving it poor value as a perfume ingredient. epo.org

Table 1: Enantioselective Activities of this compound

Ecological Significance in Plant-Mediated Interactions

This compound is a significant volatile organic compound in the chemical ecology of various plants, playing a key role in defining floral scents and mediating interactions with other organisms, particularly pollinators.

Contribution to Floral Scent Profiles

The compound is also found in the floral scents of various orchid species. nih.govfrontiersin.org For instance, research has identified (E)-2,3-dihydrofarnesol as a constituent in the fragrance of the orchid Orchis pauciflora. researchgate.net Furthermore, it is released from the flowers of certain cyclamen cultivars and is a known component of the essential oil of Japanese honeysuckle (Lonicera japonica). epo.orgagriculturejournals.cz Its presence imparts a floral, green, and muguet-like character to the scent profile. thegoodscentscompany.com

Table 2: Presence of this compound in Floral Scent Profiles

Influence on Pollinator Behavior

The presence of this compound in floral scents is not merely incidental; it can directly influence the behavior of pollinators. The most well-documented example involves the relationship between the orchid Orchis pauciflora and its pollinator, the buff-tailed bumblebee, Bombus terrestris. The orchid is non-rewarding, meaning it does not offer nectar, and relies on deception for pollination. researchgate.net

Its strategy involves chemical mimicry. The male B. terrestris produces a marking pheromone from its cephalic labial glands to create a scent trail that attracts virgin queens for mating. atlashymenoptera.netresearchgate.net A primary and behaviorally active component of this pheromone is (S)-2,3-dihydrofarnesol. umons.ac.bebiorxiv.orgbiorxiv.org The orchid O. pauciflora exploits this communication channel by emitting the very same (S)-enantiomer of this compound in its floral scent. researchgate.net This specific compound activates the antennal receptors of the bumblebees, luring them to the flower under the false pretense of a potential mate, thereby facilitating pollination. researchgate.net This demonstrates a sophisticated ecological interaction where a plant volatile directly manipulates pollinator behavior by mimicking an insect pheromone.

Analytical Methodologies for 2,3 Dihydrofarnesol Quantification and Characterization in Complex Matrices

Extraction and Sample Preparation Techniques

Initial preparation of the sample is a critical step to isolate 2,3-dihydrofarnesol from interfering compounds and concentrate it for analysis. The selection of an appropriate extraction method is paramount for achieving accurate and reproducible results.

Solid-Phase Microextraction (SPME) from Biological Headspace

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive technique well-suited for the analysis of volatile and semi-volatile organic compounds like this compound from the headspace of biological samples. epa.gov This method relies on the partitioning of analytes between the sample's headspace and a polymer-coated fused-silica fiber. epa.govwku.edu

The selection of the fiber coating is crucial and depends on the properties of the target analytes. wku.edu For instance, a Carboxen/Polydimethylsiloxane (PDMS) fiber has been effectively used for collecting volatile compounds from flower scents. researchgate.net The fiber is exposed to the headspace above the sample, allowing volatile compounds to adsorb onto the coating. wku.eduresearchgate.net Following extraction, the fiber is directly introduced into the injector port of a gas chromatograph for thermal desorption and subsequent analysis. thaiscience.info

This technique has been successfully applied in the analysis of floral scents from orchids, where this compound was identified as a major aromatic compound in Rhynchostylis gigantea var. harrisonianum. thaiscience.infofrontiersin.org In this study, the flower samples were placed in a vial, and the SPME fiber was suspended in the headspace to equilibrate before being introduced into the GC for analysis. thaiscience.info SPME has also been employed to extract frontalin (B1251666) and other sesquiterpene derivatives, including those of this compound, from the temporal gland secretion of African elephants. wku.edu The ease of use and automation capabilities make SPME a valuable tool for high-throughput analysis. wku.edu

Table 1: Application of SPME in this compound Analysis

Biological SourceSample TypeKey Findings
Rhynchostylis gigantea var. harrisonianumFlowerThis compound was a major aromatic compound (34.30%). thaiscience.infofrontiersin.org
African elephantTemporal Gland SecretionIdentified three previously unknown this compound derivatives. wku.edu

Solvent Extraction from Tissues and Secretions

Solvent extraction is a conventional and widely used method for isolating this compound from solid or liquid biological matrices, such as insect glands and secretions. atlashymenoptera.netatlashymenoptera.net This technique involves the use of an organic solvent to dissolve the target compound from the sample.

A common procedure involves dissecting the relevant glands, such as the cephalic labial glands of bumblebees, and extracting them in a suitable solvent like n-hexane. atlashymenoptera.net The mixture is typically allowed to stand for a period to ensure complete extraction, after which the solvent, now containing the dissolved compounds, is carefully separated for analysis. atlashymenoptera.net For quantitative analysis, an internal standard is often added to the solvent prior to extraction. atlashymenoptera.net

For example, in the study of bumblebee marking pheromones, male labial glands were dissected and extracted with hexane (B92381) containing an internal standard to quantify the amount of this compound. atlashymenoptera.net Similarly, the male marking secretions of Bombus terrestris subspecies were extracted from dissected labial glands using n-hexane to identify this compound as a main compound. atlashymenoptera.net Solvent extraction has also been used to analyze the Dufour gland secretions of army ants, where this compound and its acetate (B1210297) were identified. kuleuven.be

Table 2: Solvent Extraction Protocols for this compound

Biological SourceTissue/SecretionSolventKey Findings
Bombus terrestrisLabial GlandHexaneThis compound was a major component of the marking pheromone. atlashymenoptera.netatlashymenoptera.net
Army AntsDufour GlandNot specifiedIdentified this compound and its acetate. kuleuven.be

Chromatographic Separation Methods

Following extraction, chromatographic techniques are employed to separate this compound from other components in the complex extract, allowing for its identification and quantification.

Gas Chromatography (GC) with Various Stationary Phases

Gas chromatography (GC) is the primary analytical technique for the separation of volatile and semi-volatile compounds like this compound. The separation is achieved based on the differential partitioning of compounds between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The choice of stationary phase is critical for achieving optimal separation. Non-polar columns, such as those with a 5% diphenyl/95% dimethyl siloxane phase (e.g., SLB-5ms or TG-5MS), are commonly used for the analysis of insect pheromones, including this compound. atlashymenoptera.netbiorxiv.org More polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX), are also utilized, particularly when analyzing complex mixtures where different selectivities are required. umons.ac.be

For instance, a DB-WAX column was used for the non-chiral separation of terpene constituents in bumblebee labial gland extracts, which contained this compound. umons.ac.be The NIST Chemistry WebBook provides Kovats retention index data for this compound on both non-polar and polar columns, which is essential for its identification. nist.gov

Table 3: GC Stationary Phases Used for this compound Analysis

Stationary Phase TypeExample ColumnApplication
Non-polarSLB-5ms (5% diphenyl/95% dimethyl siloxane)Analysis of bumblebee marking secretions. atlashymenoptera.net
Non-polarTG-5MSAnalysis of bumblebee labial gland extracts. biorxiv.org
PolarDB-WAX (polyethylene glycol)Separation of terpene constituents in bumblebee labial glands. umons.ac.be

Enantioselective Gas Chromatography for Chiral Analysis

Since many insect semiochemicals, including this compound, are chiral, determining the enantiomeric composition is often crucial for understanding their biological activity. umons.ac.be Enantioselective gas chromatography is a specialized technique that uses a chiral stationary phase (CSP) to separate enantiomers.

A commonly used CSP for the analysis of this compound is a modified cyclodextrin (B1172386), such as heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin in a polysiloxane polymer. umons.ac.beresearchgate.netgate2biotech.com This type of column has been successfully used to determine the absolute configuration of this compound in the marking pheromones of various bumblebee species, revealing that the (S)-enantiomer is predominantly produced. umons.ac.beresearchgate.netgate2biotech.com Another modified cyclodextrin, hydrodex-β-TBDM, has also been shown to be suitable for separating the enantiomers of (E)-2,3-dihydrofarnesol. oup.com The elution order of the enantiomers is determined by comparing the retention times with those of synthetic standards of known configuration. umons.ac.be

Table 4: Chiral Stationary Phases for Enantioselective GC of this compound

Chiral Stationary PhaseApplicationElution Order
Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin in polysiloxane PS 268Determination of absolute configuration in bumblebee pheromones. umons.ac.beresearchgate.netgate2biotech.com(R)-enantiomer followed by (S)-enantiomer. umons.ac.be
FS-Hydrodex-β-TBDMSeparation of (E)-2,3-dihydrofarnesol enantiomers from Candida albicans. oup.com(R)-enantiomer followed by (S)-enantiomer. oup.com

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For exceptionally complex biological matrices, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. repsol.comchromatographyonline.com This technique utilizes two columns with different stationary phases connected in series by a modulator. repsol.comchromatographyonline.com The modulator traps, refocuses, and reinjects fractions of the eluent from the first column onto the second, shorter column for a rapid, secondary separation. repsol.com This results in an orthogonal separation, where compounds are separated based on two independent properties, typically volatility on the first dimension (non-polar column) and polarity on the second dimension (polar column). chromatographyonline.comdlr.de

GCxGC provides greater resolution and increased sensitivity, making it ideal for the detailed characterization of complex samples like insect pheromone blends or microbial volatile profiles. repsol.comresearchgate.netnih.gov For instance, GCxGC has been utilized in metabolomics studies of bumblebee pheromones, where this compound is a major component in Bombus terrestris. researchgate.net The technique was also employed for the metabotyping of Candida species, where this compound was identified as a unique metabolite of C. albicans at early growth stages. mdpi.com The resulting data is typically visualized as a two-dimensional contour plot, where peak intensity is represented by color. nih.gov

Table 5: Applications of GCxGC in the Analysis of this compound

Application AreaSample TypeKey Advantage
Bumblebee Pheromone BiosynthesisLabial Gland SecretionsEnhanced separation capacity for complex metabolite profiling. researchgate.net
Fungal Volatile AnalysisCandida albicans CultureIdentification of unique metabolites in a complex volatile profile. mdpi.com
General Complex MixturesVariousIncreased peak capacity and sensitivity for resolving co-eluting compounds. repsol.comchromatographyonline.comnih.gov

Spectrometric Detection and Identification

Spectrometric techniques are pivotal in the analysis of this compound, offering high sensitivity and specificity for its detection and structural elucidation, even within intricate biological and environmental matrices. These methods are fundamental to understanding the compound's distribution and function.

Mass Spectrometry (MS) in Qualitative and Quantitative Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone for both the qualitative identification and quantitative measurement of this compound. acs.orgresearchgate.netresearchgate.netoup.com This powerful combination allows for the separation of this compound from other volatile and semi-volatile compounds in a sample before it enters the mass spectrometer for ionization and detection. acs.orgresearchgate.net

Qualitative Analysis:

The identification of this compound by GC-MS is achieved by comparing its mass spectrum and retention time with those of an authentic standard. researchgate.netresearchgate.net The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a chemical fingerprint. While the molecular ion peak (M+) at m/z 224 may be weak or absent, characteristic fragment ions allow for its unambiguous identification. researchgate.net These fragmentation patterns can be compared against established mass spectral libraries, such as those from NIST, for tentative identification. researchgate.netnih.gov For definitive structural confirmation, especially for novel derivatives, synthesis of the proposed compound is often required for a direct GC-MS comparison. acs.orgresearchgate.net

In studies of complex natural secretions, such as those from the brown caiman or African elephants, GC-MS has been instrumental in identifying this compound and its various ester derivatives. researchgate.netresearchgate.net The interpretation of mass spectra, including the molecular ion and key fragment ions, is crucial in these identifications. researchgate.net

Quantitative Analysis:

For quantitative analysis, methods like GC coupled with flame ionization detection (GC-FID) or GC-MS operating in selected ion monitoring (SIM) or total ion current (TIC) mode are employed. atlashymenoptera.netatlashymenoptera.net Quantification is typically performed using an internal standard to correct for variations in sample preparation and injection volume. atlashymenoptera.net For instance, in a study on bumblebee pheromones, nonyl acetate was used as an internal standard for the quantification of this compound. atlashymenoptera.net Calibration curves are constructed using known concentrations of purified this compound to ensure accuracy. In some cases where a pure standard is unavailable, quantification may be based on the response of a structurally similar compound, such as farnesol (B120207). uliege.be

The following table provides a summary of analytical parameters used in the GC-MS analysis of this compound in various studies.

ParameterSpecificationSource
Gas Chromatography Column DB-5ms (5% phenylmethylpolysiloxane) atlashymenoptera.net
DB-WAX umons.ac.be
Rtx-5 (non-polar fused silica) phytopharmajournal.com
Injector Temperature 220°C atlashymenoptera.net
Carrier Gas Helium atlashymenoptera.net
Mass Spectrometry Mode Electron Ionization (EI) researchgate.netatlashymenoptera.net
Internal Standard for Quantification Nonyl acetate atlashymenoptera.net
Quantification Method Total Ion Current (TIC) mode atlashymenoptera.net

Applications in Metabolomics and Volatilomics Studies

The analytical power of GC-MS has been extensively leveraged in the fields of metabolomics and volatilomics to study the role of this compound in various biological systems. mdpi.comnih.gov Volatilomics, the study of volatile organic compounds (VOCs) emitted by organisms, has particularly benefited from these techniques. dcu.ie

Identifying Biomarkers and Differentiating Species:

In the study of Candida species, the analysis of volatile metabolites, including this compound, has proven effective in differentiating between various species. mdpi.comdcu.ieresearchgate.net For example, a unique set of sesquiterpenes, including farnesol, this compound, and trans-farnesol, can distinguish C. albicans from C. parapsilosis. researchgate.netmdpi.com The presence and relative abundance of these compounds in the volatilome can serve as a chemical signature for specific species. dcu.ie Advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) provide even greater separation power for analyzing the complex volatile profiles of microbial cultures. mdpi.commdpi.com

Investigating Biological Processes:

Metabolomics studies have also shed light on the biological processes involving this compound. In the context of fungal biology, this compound is recognized as a metabolite in the ergosterol (B1671047) synthesis pathway. researchgate.net Its production and emission can be influenced by factors such as the growth stage and whether the fungus is in a planktonic or biofilm state. dcu.ie For instance, shifts in the volatile profiles of Candida species, including the emission of this compound, have been observed during biofilm maturation. dcu.ie

The following table summarizes the findings of selected metabolomics and volatilomics studies that have identified this compound.

Study FocusOrganism/MatrixKey FindingsAnalytical Technique
Fungal Pathogen Volatilome Candida albicans, Candida parapsilosisThis compound is part of a unique set of sesquiterpenes that discriminates C. albicans from C. parapsilosis. dcu.ieresearchgate.netmdpi.comHeadspace solid-phase microextraction (HS-SPME) coupled with GC-MS
Wine Aroma Profiling 'Maraština' winesThis compound was identified as a terpenic compound contributing to the floral and woody notes of the wine. mdpi.comGC×GC-TOFMS
Insect Pheromone Analysis Bombus terrestris (Bumblebee)This compound is a major, EAG-active component of the male labial gland secretion, with quantities changing with age. atlashymenoptera.netatlashymenoptera.netuliege.beGC-MS, GC-FID
Plant Essential Oil Composition Nepeta hindostanaThis compound was identified as a major constituent of the essential oil. phytopharmajournal.comGC-MS

These applications highlight the critical role of spectrometric methodologies, particularly GC-MS, in advancing our understanding of this compound's presence and significance in a wide array of complex biological matrices.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of 2,3-dihydrofarnesol, a sesquiterpenoid alcohol, is an area ripe for detailed investigation. While it is understood that sesquiterpenes are generally derived from the mevalonate (B85504) (MVA) pathway, where acetyl-CoA is converted into the C15 precursor farnesyl diphosphate (B83284) (FPP), the specific enzymatic steps leading to this compound remain largely uncharacterized in many organisms. researchgate.netmdpi.com

Future research should prioritize the identification and characterization of the terminal enzymes responsible for the creation of this compound. A key focus will be on discovering the specific reductases that catalyze the saturation of the C2-C3 double bond of a farnesol-like precursor. For instance, in the fungus Candida albicans, the disappearance of farnesol (B120207) in culture has been hypothesized to involve its enzymatic conversion to this compound, yet the enzyme responsible has not been identified. nih.govbiorxiv.orgunl.eduunl.edu Identifying this enzyme and its corresponding gene is a critical next step.

In the buff-tailed bumblebee, Bombus terrestris, the initial enzyme in the biosynthetic pathway of its terpenic sex pheromone, acetyl-CoA thiolase (AACT_BT), has been characterized. nih.gov However, the downstream enzymes, particularly the specific terpene synthase and reductase that produce this compound, are yet to be fully elucidated. Comparative genomics and transcriptomics of pheromone-producing tissues versus non-producing tissues could reveal candidate genes for these roles. researchgate.net

A potential biosynthetic model may be inferred from pathways in other organisms, such as the proposed mechanism in Arabidopsis where farnesal (B56415), a precursor to farnesol, is generated from the turnover of farnesylated proteins. unl.edu Investigating whether a similar pathway exists for this compound, and identifying the specific farnesal reductase involved, would be a significant breakthrough.

Table 1: Key Enzymes and Pathways in Terpenoid Biosynthesis

Enzyme/PathwayRoleOrganism(s) of InterestResearch Gap
Mevalonate (MVA) PathwayProduces farnesyl diphosphate (FPP), the universal precursor for sesquiterpenes.GeneralWell-established general pathway.
Acetyl-CoA Thiolase (AACT_BT)First enzyme in the pheromone biosynthetic pathway.Bombus terrestrisDownstream enzymes are unknown. nih.gov
Farnesol DehydrogenaseConverts farnesal to farnesol.ArabidopsisOrthologs in this compound producing organisms are unknown. unl.edu
Unknown ReductaseCatalyzes the reduction of the C2-C3 double bond of a farnesol precursor.Candida albicans, Bombus terrestris, etc.The primary enzymatic step needing elucidation.
Terpene SynthasesGenerate the diversity of terpene skeletons from FPP.GeneralSpecific synthases leading to the this compound backbone are not identified in many species.

Discovery of Undiscovered Biological Roles and Interacting Organisms

This compound has been identified in a diverse range of organisms, where it performs various biological functions, primarily in chemical communication. smolecule.com However, the full extent of its roles and the organisms that interact with it are far from completely understood.

It is a known component of the marking pheromones of several bumblebee species, including Bombus terrestris, where it is crucial for premating communication. umons.ac.beatlashymenoptera.netbiorxiv.org It has also been found in the temporal gland secretions of African elephants and the paracloacal glands of the brown caiman, suggesting a role in mammalian and reptilian chemical signaling, possibly for mate attraction or territorial marking. researchgate.netumons.ac.be Future research should aim to conduct detailed behavioral assays to decipher the precise message conveyed by this compound in these vertebrates.

A significant area for future exploration is its role in microbial interactions. The volatile (3R,6E)-2,3-dihydrofarnesol is released by the fungus Candida albicans and has been shown to inhibit the growth of pathogenic dermatophytes like Trichophytum rubrum. ebi.ac.ukoup.com This discovery of its antifungal properties opens the door to investigating its effect on a broader spectrum of fungi and bacteria, potentially uncovering new antimicrobial applications. ontosight.airesearchgate.net Its presence in various plants, such as in wines and Japanese mandarins, suggests it may also play a role in plant defense against pathogens or herbivores, or in attracting pollinators, which warrants further ecological studies. smolecule.comnih.govmdpi.comufsm.br

The chirality of this compound is also of critical importance, as different enantiomers can have distinct biological activities. In bumblebees, the pure (S)-enantiomer is the active pheromone component. umons.ac.be This enantiomer is described as having a pleasant floral scent, whereas its (R)-enantiomer has a weak, metallic odor. umons.ac.be Future studies must consider the stereochemistry when evaluating the biological roles of this compound in newly identified interacting organisms.

Table 2: Known and Potential Biological Roles of this compound

OrganismGland/SourceKnown/Potential RoleCitation(s)
Bumblebees (Bombus spp.)Male Labial GlandSex/Marking Pheromone umons.ac.be, atlashymenoptera.net, biorxiv.org, uliege.be
African ElephantTemporal GlandChemical Communication researchgate.net, wku.edu, umons.ac.be
Brown CaimanParacloacal GlandChemical Communication (Mate Attraction/Nest Marking) researchgate.net, umons.ac.be
Candida albicansVolatile ReleaseAntifungal (Inhibition of Dermatophytes) ebi.ac.uk, oup.com, mdpi.com
Various Plants/FruitsEssential Oils/AromaAroma, Pollinator Attraction, Defense smolecule.com, nih.gov, mdpi.com, ufsm.br
Lasius AntsGlandular SecretionsSemiochemical umons.ac.be

Development of Advanced Analytical Techniques for Trace Analysis

The identification and quantification of this compound, which often occurs in trace amounts within complex biological matrices, presents a significant analytical challenge. researchgate.netmdpi.com While current methods like gas chromatography-mass spectrometry (GC-MS) are effective, future research will benefit from the development of more advanced and sensitive analytical techniques. nih.gov

One promising direction is the expanded use of multidimensional gas chromatography (e.g., GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS). This technology provides superior separation power and sensitivity, which is crucial for resolving this compound from isomeric compounds and detecting it at very low concentrations in complex volatile profiles.

For quantitative studies, tandem mass spectrometry (GC-MS/MS) using a triple quadrupole (QqQ) detector in multiple reaction monitoring (MRM) mode offers high selectivity and accuracy for trace-level quantification. nih.gov The development of standardized MRM methods for this compound and its derivatives would facilitate more reliable and comparable results across different studies and laboratories.

Furthermore, enantioselective gas chromatography is essential for determining the enantiomeric ratio of this compound, which is often critical for its biological activity. umons.ac.be Future efforts should focus on developing more robust and versatile chiral stationary phases for the baseline separation of its enantiomers.

A significant challenge remains the identification of unknown compounds not present in commercial spectral libraries. researchgate.net The creation of comprehensive, open-access spectral databases that include high-resolution mass spectra and retention indices for this compound, its isomers, and related derivatives is a critical need for the research community. Additionally, developing non-invasive, real-time monitoring techniques, perhaps based on novel sensor technologies, could revolutionize the study of its emission dynamics in living organisms.

Exploration of this compound and Its Derivatives as Research Probes in Chemical Biology

Chemical biology relies on the use of small molecules to study and manipulate biological systems. This compound and its derivatives hold considerable potential as research probes to investigate the molecular mechanisms underlying chemical communication and microbial interactions.

A key future direction is the synthesis of tagged analogs of this compound. By incorporating reporter tags such as fluorescent dyes, biotin, or photo-affinity labels, researchers can create powerful tools for identifying the molecular targets of this compound. For example, fluorescently labeled this compound could be used to visualize its uptake, distribution, and localization within fungal cells, helping to elucidate its antifungal mode of action. core.ac.uk This approach has been successfully used for the related compound farnesol and could be readily adapted. core.ac.uk

These probes would be invaluable for identifying and characterizing the specific olfactory receptors in insects that bind to this compound. Using tagged ligands in binding assays with antennal protein extracts or in functional expression systems (e.g., Xenopus oocytes expressing candidate receptors) could de-orphanize the receptors responsible for pheromone perception.

Furthermore, the synthesis of a library of this compound derivatives with systematic modifications to the carbon skeleton, functional groups, and stereochemistry would be highly valuable. Screening such a library, similar to what has been done for farnesol analogs, could establish detailed structure-activity relationships (SAR). unl.edu This would not only provide insights into the binding pocket of its receptors or enzymes but also guide the design of more potent and selective agonists or antagonists for practical applications, such as pest management or antimicrobial therapy.

Q & A

Q. What analytical methods are commonly used to identify and quantify 2,3-Dihydrofarnesol in natural products?

this compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) . For example, in cyclamen fragrance studies, GC-MS was employed to correlate its levels with sensory scores, revealing its role as a floral-scented compound . Enantioselective GC with cyclodextrin-based columns is critical for distinguishing stereoisomers, as seen in bumblebee pheromone studies where (E)-2,3-Dihydrofarnesol was confirmed as the bioactive enantiomer . Sample preparation often involves solvent extraction (e.g., hexane or ether) followed by derivatization for enhanced volatility.

Q. What biological roles does this compound play in insects and plants?

In Bombus terrestris, this compound is the primary component of labial gland secretions , functioning as a sex pheromone critical for mate attraction . In plants like cyclamens, it contributes to floral fragrance, with emission levels significantly correlating with sensory evaluations (Spearman rank correlation: P < 0.01) . Its role in Ocimum gratissimum essential oil (14.18% composition) suggests additional ecological functions, such as pollinator attraction or antimicrobial activity .

Q. How is this compound synthesized in engineered microbial systems?

The lavender LaGGPPS5 gene expressed in Escherichia coli catalyzes terpenoid biosynthesis, producing this compound alongside farnesol and other derivatives. This system achieved a yield of 1.72% relative to total terpenoids, with optimization focusing on precursor availability (e.g., acetyl-CoA) and enzyme kinetics .

Advanced Research Questions

Q. How do enzymatic pathways regulate the interconversion of farnesol and this compound in fungal systems?

In Candida albicans, farnesol is enzymatically converted to this compound via farnesol dehydrogenase , though the latter exhibits <1% bioactivity in germ tube inhibition assays . Mutant strains (ΔΔswi4/ΔΔrap1) retain higher farnesol levels, suggesting transcriptional regulation of modifying enzymes. Comparative studies in Helminthosporium sativum reveal isomer-specific activity, highlighting the need for kinetic assays (e.g., Km and Vmax) to resolve pathway efficiency .

Q. What experimental strategies resolve contradictions in bioactivity data between this compound and its derivatives?

While this compound is inactive in fungal inhibition , its acetate ester (2,3-Dihydrofarnesyl acetate) shows higher volatility and potential pheromonal activity in Bombus terrestris . Structure-activity relationship (SAR) studies using synthetic analogs (e.g., hydroxylation or esterification) can clarify functional group contributions. For instance, molecular docking simulations might explain low receptor affinity in fungal assays compared to insect olfactory systems.

Q. How does stereochemistry influence the ecological function of this compound?

The (E)-isomer of this compound is exclusively bioactive in bumblebee pheromones, as determined by enantioselective GC and electrophysiological assays . Chiral synthesis via asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (e.g., lipase-mediated hydrolysis) is critical for producing enantiopure standards. Field trials with synthetic racemic mixtures versus pure enantiomers can quantify isomer-specific behavioral responses.

Q. What statistical approaches are used to validate this compound’s contribution to complex biological matrices?

Principal component analysis (PCA) and Spearman rank correlation are employed to disentangle its role in multicomponent systems. For example, PCA of cyclamen volatiles linked (E)-2,3-Dihydrofarnesol to floral scent profiles (factor loading: 3.764), while low light intensity reduced its emission, highlighting environmental modulation . Multivariate regression models (e.g., PLS-DA) can further isolate confounding variables (e.g., co-eluting terpenes).

Contradictory Data Analysis

Q. Why does this compound exhibit species-specific bioactivity despite structural similarity to farnesol?

In fungi, this compound’s saturated bond reduces membrane permeability or receptor binding, rendering it inactive . Conversely, in insects, structural rigidity from the (E)-configuration enhances pheromone-receptor specificity . Comparative metabolomics across species and molecular dynamics simulations could elucidate evolutionary adaptations in ligand-receptor interactions.

Methodological Recommendations

  • GC-MS Parameters : Use DB-5MS columns (30 m × 0.25 mm) with splitless injection (250°C) and He carrier gas (1 mL/min) for optimal resolution .
  • Enantiomer Resolution : Apply heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin columns for chiral separation .
  • Biosynthesis Optimization : Use fed-batch fermentation with IPTG induction (0.1 mM) and mevalonate pathway supplementation in E. coli .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.